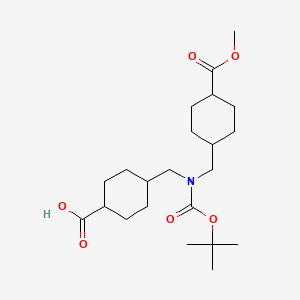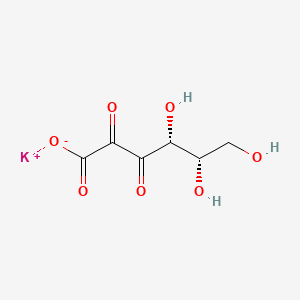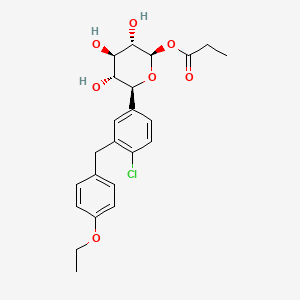![molecular formula C17H22N4O12P2 B13853873 [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme in numerous enzymatic reactions. This compound is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the reaction of riboflavin with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by enzymes such as riboflavin kinase, which facilitates the transfer of a phosphate group to riboflavin, forming riboflavin 4’,5’-diphosphate .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate often relies on microbial fermentation. Genetically modified strains of bacteria, such as Bacillus subtilis, are used to produce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions.
Common Reagents and Conditions:
Oxidation: Riboflavin 4’,5’-diphosphate can be oxidized by molecular oxygen or other oxidizing agents, forming reactive oxygen species.
Reduction: It can be reduced by reducing agents such as NADH or FADH2, which are involved in the electron transport chain.
Substitution: Phosphorylation and dephosphorylation reactions are common, where phosphate groups are added or removed under enzymatic control.
Major Products: The major products formed from these reactions include reduced forms of riboflavin 4’,5’-diphosphate, such as FMNH2, which is crucial for various biological functions .
Applications De Recherche Scientifique
Riboflavin 4’,5’-diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various redox reactions and as a fluorescent marker in biochemical assays.
Biology: It plays a vital role in cellular respiration and energy production, making it essential for studying metabolic pathways.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders. It is also being investigated for its potential in photodynamic therapy for cancer treatment.
Industry: It is used as a food additive and colorant due to its yellow-orange color and water solubility.
Mécanisme D'action
Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting and donating electrons. The compound binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating the transfer of electrons and protons in metabolic pathways. This process is crucial for the production of ATP, the primary energy currency of the cell .
Comparaison Avec Des Composés Similaires
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, essential for various metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which acts as a coenzyme in redox reactions.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its specific role in the electron transport chain and its ability to participate in both oxidation and reduction reactions. Unlike riboflavin, which is primarily involved in the synthesis of coenzymes, riboflavin 4’,5’-diphosphate directly participates in enzymatic reactions .
Propriétés
Formule moléculaire |
C17H22N4O12P2 |
|---|---|
Poids moléculaire |
536.3 g/mol |
Nom IUPAC |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m1/s1 |
Clé InChI |
NROVZJTZFFUDOZ-MBNYWOFBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


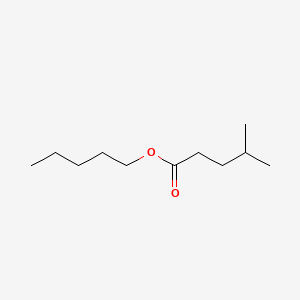


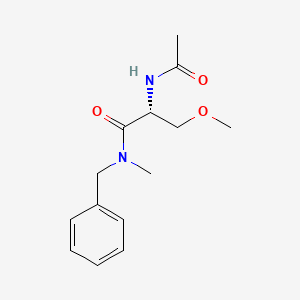
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

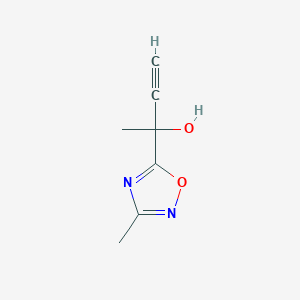
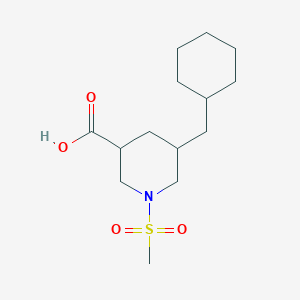
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)

